molecular formula C21H19N5O2S B11258887 1-cyclopropyl-5,7-dimethyl-2-{[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]sulfanyl}pyrido[2,3-d]pyrimidin-4(1H)-one

1-cyclopropyl-5,7-dimethyl-2-{[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]sulfanyl}pyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B11258887
M. Wt: 405.5 g/mol
InChI Key: QWIOYCSLNAMPFD-UHFFFAOYSA-N
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Description

1-CYCLOPROPYL-5,7-DIMETHYL-2-[({4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}METHYL)SULFANYL]-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidin-4-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-CYCLOPROPYL-5,7-DIMETHYL-2-[({4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}METHYL)SULFANYL]-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. The key steps include the formation of the pyrido[2,3-d]pyrimidin-4-one core, followed by the introduction of the cyclopropyl and dimethyl groups, and finally the attachment of the 4-oxo-4H-pyrido[1,2-a]pyrimidin-2-ylmethylsulfanyl moiety. Common reagents used in these reactions include cyclopropylamine, dimethylamine, and various sulfur-containing compounds. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-CYCLOPROPYL-5,7-DIMETHYL-2-[({4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}METHYL)SULFANYL]-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the pyrido[2,3-d]pyrimidin-4-one core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

1-CYCLOPROPYL-5,7-DIMETHYL-2-[({4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}METHYL)SULFANYL]-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-CYCLOPROPYL-5,7-DIMETHYL-2-[({4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}METHYL)SULFANYL]-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include modulation of signal transduction cascades, alteration of gene expression, and interference with cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 1-CYCLOPROPYL-5,7-DIMETHYL-2-[({4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}METHYL)SULFANYL]-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE
  • 1-CYCLOPROPYL-5,7-DIMETHYL-2-[({4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}METHYL)SULFANYL]-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE

Uniqueness

The uniqueness of 1-CYCLOPROPYL-5,7-DIMETHYL-2-[({4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}METHYL)SULFANYL]-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE lies in its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in various applications.

Properties

Molecular Formula

C21H19N5O2S

Molecular Weight

405.5 g/mol

IUPAC Name

1-cyclopropyl-5,7-dimethyl-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C21H19N5O2S/c1-12-9-13(2)22-19-18(12)20(28)24-21(26(19)15-6-7-15)29-11-14-10-17(27)25-8-4-3-5-16(25)23-14/h3-5,8-10,15H,6-7,11H2,1-2H3

InChI Key

QWIOYCSLNAMPFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=O)N=C(N2C3CC3)SCC4=CC(=O)N5C=CC=CC5=N4)C

Origin of Product

United States

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